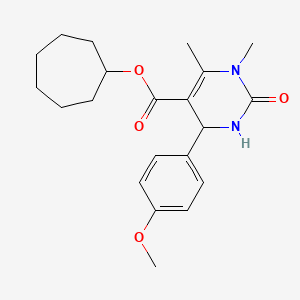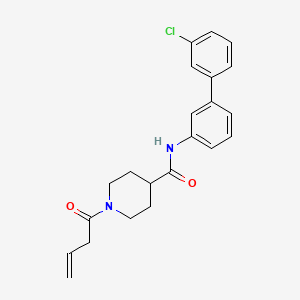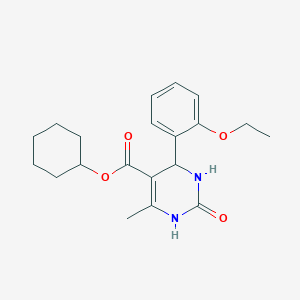
N,N-diallyl-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-3,5-dimethylbenzamide (DADMB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DADMB is a member of the N,N-diallyl series of compounds that are known for their diverse biological activities. This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of N,N-diallyl-3,5-dimethylbenzamide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. N,N-diallyl-3,5-dimethylbenzamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of the expression of pro-inflammatory cytokines and COX-2, resulting in the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
N,N-diallyl-3,5-dimethylbenzamide has been shown to exert a wide range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of inflammation and oxidative stress. N,N-diallyl-3,5-dimethylbenzamide also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and contribute to tissue damage in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N,N-diallyl-3,5-dimethylbenzamide in lab experiments is its potent anti-inflammatory activity. This makes it a valuable tool for studying the role of inflammation in various disease models. However, one of the limitations of using N,N-diallyl-3,5-dimethylbenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N,N-diallyl-3,5-dimethylbenzamide. One potential application is in the treatment of neuroinflammatory diseases such as Alzheimer's and Parkinson's disease. N,N-diallyl-3,5-dimethylbenzamide has been shown to cross the blood-brain barrier and reduce neuroinflammation in animal models of these diseases. Another potential application is in the development of novel anti-inflammatory drugs that target the NF-κB signaling pathway. N,N-diallyl-3,5-dimethylbenzamide can serve as a lead compound for the development of more potent and selective inhibitors of NF-κB activation. Additionally, the use of N,N-diallyl-3,5-dimethylbenzamide in combination with other anti-inflammatory agents may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N,N-diallyl-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with allyl bromide and sodium hydride in dimethylformamide (DMF) at room temperature. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N,N-diallyl-3,5-dimethylbenzamide as a white crystalline solid in good yield.
Applications De Recherche Scientifique
N,N-diallyl-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N,N-diallyl-3,5-dimethylbenzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.
Propriétés
IUPAC Name |
3,5-dimethyl-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-5-7-16(8-6-2)15(17)14-10-12(3)9-13(4)11-14/h5-6,9-11H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZXSGISZDJAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N,N-di(prop-2-en-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N'-isopropyl-N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzohydrazide](/img/structure/B5143649.png)
![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)

![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)
![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)

![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)